molecular formula C6H4FN3O4 B7936623 4-Fluoro-2,6-dinitroaniline CAS No. 82366-44-7

4-Fluoro-2,6-dinitroaniline

Cat. No. B7936623
CAS RN: 82366-44-7
M. Wt: 201.11 g/mol
InChI Key: NCULVGHRNORGOV-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dinitroaniline is a useful research compound. Its molecular formula is C6H4FN3O4 and its molecular weight is 201.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2,6-dinitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2,6-dinitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-fluoro-2,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCULVGHRNORGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323071
Record name 4-fluoro-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dinitroaniline

CAS RN

82366-44-7
Record name NSC402975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluoro-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-2,6-dinitro(trifluoroacetamido)benzene (297 mg, 1.00 mmol) in 10% K2CO3 (10 mL) was refluxed for 1 h, then cooled to room temperature to give yellow crystals. It was filtered and washed with cold water (2×1 mL), affording 105 mg (52%) of the title compound. 1H NMR (DMSO-d6): δ 8.254 (s, 2H), 8.460 (d, 2H, J=8.4).
Name
4-fluoro-2,6-dinitro(trifluoroacetamido)benzene
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
52%

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